Noccardimicin E
説明
Nocardimicin E is a bioactive compound derived from the genus Nocardia, which are Gram-positive, filamentous bacteria known for producing a variety of bioactive molecules with significant pharmaceutical value . Nocardimicin E is part of the nocardicin family, which are monocyclic beta-lactam antibiotics. These compounds are notable for their resistance to beta-lactamase, an enzyme that many bacteria produce to resist beta-lactam antibiotics .
特性
分子式 |
C41H63N5O9 |
|---|---|
分子量 |
770.0 g/mol |
IUPAC名 |
[2-methyl-1-oxo-1-[(2-oxoazepan-3-yl)amino]hexadecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C41H63N5O9/c1-4-5-6-7-8-9-10-11-12-13-14-25-36(29(2)37(49)43-32-22-17-19-26-42-38(32)50)55-41(52)33(23-18-20-27-46(53)30(3)47)44-39(51)34-28-54-40(45-34)31-21-15-16-24-35(31)48/h15-16,21,24,28-29,32-33,36,48,53H,4-14,17-20,22-23,25-27H2,1-3H3,(H,42,50)(H,43,49)(H,44,51) |
InChIキー |
PIFYJYLXAXDUEB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(C(C)C(=O)NC1CCCCNC1=O)OC(=O)C(CCCCN(C(=O)C)O)NC(=O)C2=COC(=N2)C3=CC=CC=C3O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nocardimicin E involves several steps, starting with the preparation of key intermediates. The process typically includes the formation of a beta-lactam ring, which is a crucial structural component of the compound. The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the beta-lactam ring and other functional groups .
Industrial Production Methods: Industrial production of nocardimicin E is primarily achieved through microbial fermentation. Nocardia species are cultured under controlled conditions to produce the compound in significant quantities. Advances in genetic engineering have also been employed to enhance the yield and structural diversity of nocardimicin E and related compounds .
化学反応の分析
Types of Reactions: Nocardimicin E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. specific reduction reactions for nocardimicin E are less documented.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products:
Nocardicin A: Formed through the oxidation of nocardicin C.
Nocardicin G: A precursor that can be converted to nocardicin E or F.
科学的研究の応用
Nocardimicin E has several scientific research applications, including:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their resistance mechanisms.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential use in treating infections caused by beta-lactamase-producing bacteria.
作用機序
Nocardimicin E exerts its effects by inhibiting cell wall synthesis in bacteria. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately the lysis of the bacterial cell . The molecular targets include various penicillin-binding proteins, and the pathways involved are those related to cell wall biosynthesis .
類似化合物との比較
Nocardicin A: Another monocyclic beta-lactam antibiotic with similar resistance to beta-lactamase.
Nocardicin B: Structurally similar but with different functional groups.
Nocardicin G: A precursor in the biosynthesis of nocardimicin E.
Uniqueness: Nocardimicin E is unique due to its specific structural features, such as the presence of a hydroxyimino group and its resistance to beta-lactamase. This makes it particularly valuable in the treatment of infections caused by beta-lactamase-producing bacteria .
Q & A
Q. What are the key methodologies for identifying and characterizing Noccardimicin E in natural product extracts?
To identify and characterize Noccardimicin E, researchers should prioritize spectroscopic techniques such as NMR (for structural elucidation), mass spectrometry (for molecular weight and fragmentation patterns), and HPLC (for purity assessment). Comparative analysis with known databases (e.g., Natural Products Atlas) and validation via synthetic standards are critical. Ensure data reproducibility by documenting solvent systems, instrument parameters, and calibration protocols. For comprehensive reporting, follow guidelines that emphasize transparency in experimental conditions and statistical validation of results .
Q. How can researchers optimize the isolation and synthesis of Noccardimicin E from microbial sources?
Isolation protocols should begin with fermentation optimization (e.g., media composition, pH, temperature) to maximize yield. Chromatographic techniques (e.g., column chromatography, preparative TLC) are essential for purification. For synthesis, retrosynthetic analysis guided by the compound’s biosynthetic pathway (e.g., polyketide synthase systems) can inform route design. Include negative controls (e.g., solvent-only extracts) to rule out contamination. Statistical tools like Design of Experiments (DoE) may streamline parameter optimization .
Q. What are the standard assays for evaluating Noccardimicin E’s bioactivity, and how should controls be designed?
Use in vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) with positive controls (e.g., known antibiotics) and vehicle controls (e.g., DMSO). For dose-response studies, apply nonlinear regression models to calculate IC50 values. Ensure biological replicates (n ≥ 3) and blinded analysis to minimize bias. Document adherence to ethical guidelines for cell or animal studies, including approval identifiers and compliance with NIH reporting standards .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in Noccardimicin E’s mechanism of action across studies?
Contradictory findings (e.g., varying target affinities) may arise from differences in assay conditions, cell lines, or compound purity. Address these by:
- Conducting systematic reviews to identify confounding variables .
- Replicating prior studies with standardized protocols (e.g., ATCC cell lines, uniform buffer systems).
- Applying orthogonal assays (e.g., SPR for binding kinetics, CRISPR knockouts for pathway validation).
- Using meta-analysis to quantify heterogeneity across datasets .
Q. What advanced statistical approaches are recommended for analyzing Noccardimicin E’s synergistic effects in combination therapies?
Employ Chou-Talalay synergy analysis (Combination Index) or Bliss independence models to quantify interactions. Use mixed-effects models to account for variability in biological replicates. For high-throughput screens, apply machine learning algorithms (e.g., random forests) to identify predictive variables. Validate findings with in vivo models (e.g., murine infection studies) and adjust for multiple comparisons using Benjamini-Hochberg correction .
Q. How can researchers integrate omics data (genomics, proteomics) to elucidate Noccardimicin E’s biosynthetic pathways and host interactions?
Leverage LC-MS/MS-based metabolomics to map intermediates in biosynthesis. Pair with RNA-seq data from producing strains to correlate gene expression with metabolite profiles. For host-pathogen studies, use CRISPR-interference (CRISPRi) to silence candidate targets and assess phenotypic rescue. Public repositories (e.g., NCBI GEO, MetaboLights) should be mined for cross-study validation. Ensure data interoperability by adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions on Noccardimicin E’s ecological roles?
The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures questions are actionable. For example:
- Feasible: Can Noccardimicin E’s ecological distribution be mapped via metagenomics?
- Novel: Does it inhibit quorum sensing in competing microbial communities?
The PICO framework (Population, Intervention, Comparison, Outcome) sharpens clinical hypotheses: - Population: Immunocompromised patients with fungal infections.
- Intervention: Noccardimicin E-loaded nanoparticles.
- Comparison: Standard antifungals.
- Outcome: Reduction in fungal burden .
Methodological Best Practices
Q. How should researchers structure a manuscript to highlight Noccardimicin E’s novel contributions while addressing limitations?
- Introduction : Frame the research gap (e.g., unmet needs in antimicrobial resistance).
- Methods : Detail experimental design, including randomization and blinding. Reference preprint protocols (e.g., bioRxiv) for transparency.
- Results : Use subheadings to separate bioactivity, synthesis, and omics data. Include raw data in supplementary materials.
- Discussion : Contrast findings with prior work, emphasizing novel mechanisms. Acknowledge limitations (e.g., in vitro-to-in vivo translatability) and propose validation steps .
Q. What strategies ensure ethical compliance and reproducibility in Noccardimicin E research?
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